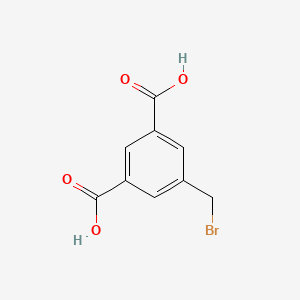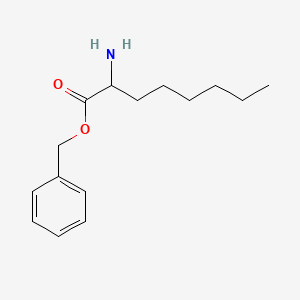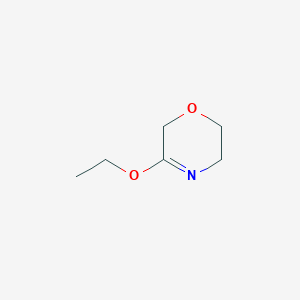
Trisebacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanedioic acid, 1,2,3-propanetriyl ester, also known as glyceryl tridecanoate, is an organic compound with the molecular formula C33H62O6. It is a triester derived from glycerol and decanedioic acid. This compound is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decanedioic acid, 1,2,3-propanetriyl ester can be synthesized through the esterification of glycerol with decanedioic acid. The reaction typically involves heating glycerol and decanedioic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of decanedioic acid, 1,2,3-propanetriyl ester involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then subjected to various purification steps, including distillation and filtration, to obtain the final pure compound.
Chemical Reactions Analysis
Types of Reactions
Decanedioic acid, 1,2,3-propanetriyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and decanedioic acid.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of new esters and alcohols.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Glycerol and decanedioic acid.
Transesterification: New esters and alcohols.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Scientific Research Applications
Decanedioic acid, 1,2,3-propanetriyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its potential as a biodegradable and biocompatible material for drug delivery systems.
Medicine: Explored for its use in the formulation of pharmaceuticals and as a component in controlled-release drug delivery systems.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its stability and non-toxic nature.
Mechanism of Action
The mechanism of action of decanedioic acid, 1,2,3-propanetriyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. The ester bonds in the compound can be hydrolyzed by enzymes, releasing the active drug molecules at the target site. Additionally, its biocompatibility and biodegradability make it suitable for use in medical applications.
Comparison with Similar Compounds
Similar Compounds
Dodecanoic acid, 1,2,3-propanetriyl ester:
Octadecanoic acid, 1,2,3-propanetriyl ester:
Uniqueness
Decanedioic acid, 1,2,3-propanetriyl ester is unique due to its specific chain length and the properties imparted by the decanedioic acid moiety. This gives it distinct physical and chemical properties compared to other similar triesters, making it suitable for specific applications in various industries.
Properties
Molecular Formula |
C33H56O12 |
|---|---|
Molecular Weight |
644.8 g/mol |
IUPAC Name |
10-[2,3-bis(9-carboxynonanoyloxy)propoxy]-10-oxodecanoic acid |
InChI |
InChI=1S/C33H56O12/c34-28(35)19-13-7-1-4-10-16-22-31(40)43-25-27(45-33(42)24-18-12-6-3-9-15-21-30(38)39)26-44-32(41)23-17-11-5-2-8-14-20-29(36)37/h27H,1-26H2,(H,34,35)(H,36,37)(H,38,39) |
InChI Key |
MSDXYPKZBBLFGB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)OCC(COC(=O)CCCCCCCCC(=O)O)OC(=O)CCCCCCCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol](/img/structure/B13365486.png)

![N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365494.png)
![2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B13365496.png)
![[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13365498.png)
![1-{2-[2-(2-Aminophenyl)ethyl]phenyl}ethanone](/img/structure/B13365506.png)


![trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13365527.png)

![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(naphthalene-2-sulfonyl)piperazine](/img/structure/B13365539.png)
![rel-(1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13365544.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365550.png)

